1-ブロモ-2,4-ジクロロ-5-(トリフルオロメチル)ベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

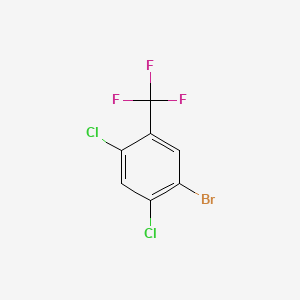

1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F3. It is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .

科学的研究の応用

1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound.

準備方法

The synthesis of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2,4-dichloro-5-(trifluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. Industrial production often employs similar halogenation techniques, ensuring high purity and yield .

化学反応の分析

1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized aromatic compounds.

類似化合物との比較

1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with three fluorine atoms instead of chlorine and trifluoromethyl groups.

1-Chloro-4-(trifluoromethyl)benzene: Contains a single chlorine atom and a trifluoromethyl group, making it less reactive in certain substitution reactions.

1,4-Dichloro-2-(trifluoromethyl)benzene: Lacks the bromine atom, which affects its reactivity and applications.

These comparisons highlight the unique reactivity and applications of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene in various chemical processes.

生物活性

1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene (C₇H₂BrCl₂F₃) is a halogenated aromatic compound notable for its unique chemical structure, which includes a bromine atom, two chlorine atoms, and a trifluoromethyl group. This configuration endows the compound with significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and environmental studies.

The molecular weight of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene is approximately 293.9 g/mol. Its stability and reactivity are influenced by the presence of multiple halogen substituents, which can interact with biological molecules and affect metabolic pathways.

Interaction with Biological Molecules

Research indicates that halogenated compounds like 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene can exhibit significant interactions with enzymes and receptors. These interactions may influence various biological processes, including metabolic pathways and enzymatic activities. For instance, studies have shown that halogenated compounds can act as inhibitors or modulators of enzyme functions, potentially leading to therapeutic applications .

Toxicity and Environmental Impact

The compound has been noted for its mutagenic and toxic activity, raising concerns about its environmental persistence and bioaccumulation. The stability conferred by the trifluoromethyl group enhances its resistance to degradation, which is a critical factor in assessing its ecological risks .

Case Study 1: Antimicrobial Activity

A study focusing on similar halogenated compounds revealed that certain derivatives exhibited antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potential for therapeutic use in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Another investigation explored the structure-activity relationship (SAR) of compounds containing trifluoromethyl groups. It was found that the inclusion of a trifluoromethyl group significantly increased the potency of certain compounds as inhibitors of serotonin uptake, suggesting that 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene could similarly enhance biological activity through structural modifications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Bromo-2,4-dichlorobenzene | 95-94-3 | Similar dichlorinated structure without trifluoromethyl group |

| 1-Bromo-2,4-dichloro-5-nitrobenzene | 65001-80-1 | Contains a nitro group instead of trifluoromethyl |

| 1-Chloro-2,4-dichloro-5-(trifluoromethyl)benzene | 393-45-3 | Chlorinated variant with similar trifluoromethyl group |

This table illustrates the structural similarities between 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene and other halogenated aromatic compounds. The unique combination of bromine and trifluoromethyl groups enhances its reactivity profile compared to other variants lacking one or more substituents.

特性

IUPAC Name |

1-bromo-2,4-dichloro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYDFVUPWMHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。